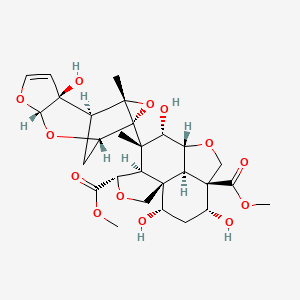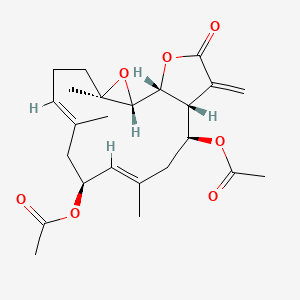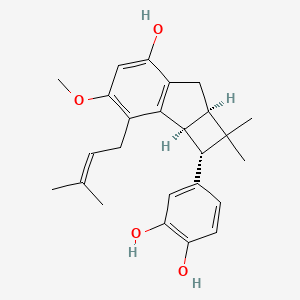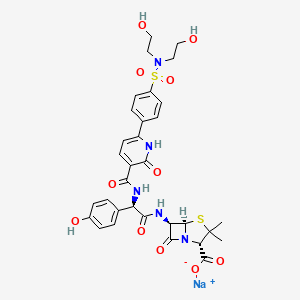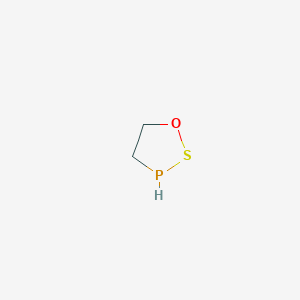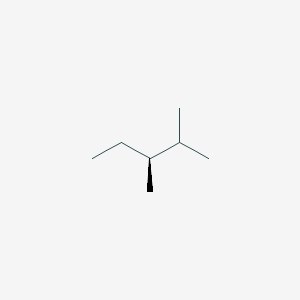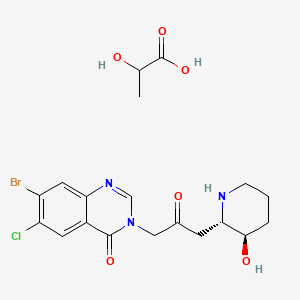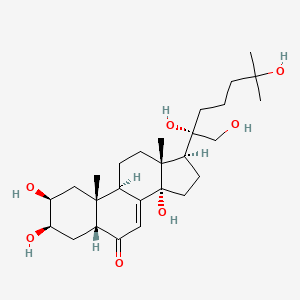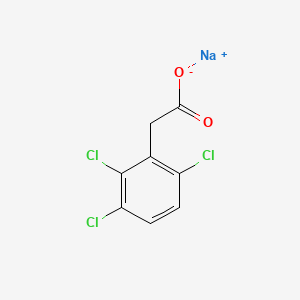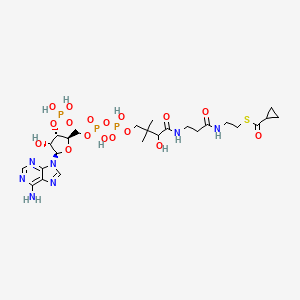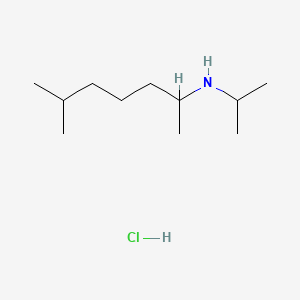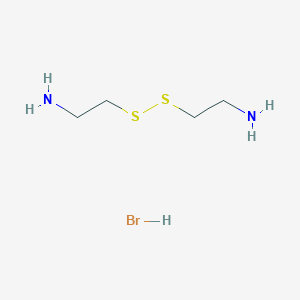
Cystamine Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A radiation-protective agent that interferes with sulfhydryl enzymes. It may also protect against carbon tetrachloride liver damage.
科学的研究の応用
Neuroprotection in Neurodegenerative Diseases
Cystamine has shown promising results as a neuroprotective agent, particularly in the context of Huntington's and Parkinson's diseases. Studies have revealed its effectiveness in up-regulating brain-derived neurotrophic factor (BDNF), which plays a crucial role in the survival and growth of neurons. For instance, cystamine treatment in mouse models of Parkinson's disease resulted in increased expression of BDNF, offering protection against neurodegenerative processes and reversing motor impairments. This effect has been observed in both preventive and restorative capacities, highlighting cystamine's potential in treating neurodegenerative diseases (Gibrat et al., 2010); (Cisbani et al., 2015).
Modulation of Transglutaminase Activity
Cystamine exerts its effects partly through the inhibition of transglutaminase activity, a process linked to neurodegeneration. Inhibition of transglutaminase by cystamine has been shown to impede various processes that contribute to neurodegeneration, such as protein cross-linking and the attachment of ceramide to proteins. This property makes cystamine a valuable tool for identifying transglutaminase substrates in diseased brains and understanding the underlying mechanisms of neurodegenerative diseases (Jeitner et al., 2005).
Role in Liver Fibrosis
Research has also indicated that cystamine can ameliorate liver fibrosis, a condition characterized by excessive accumulation of extracellular matrix proteins. Cystamine's effect in reducing liver fibrosis has been attributed to its ability to inhibit tissue transglutaminase, leading to a decrease in the synthesis of the extracellular matrix and reduced activation of hepatic stellate cells (Qiu et al., 2007).
Antioxidant Properties
Cystamine has demonstrated antioxidant properties, particularly by increasing levels of l-cysteine, an important cellular antioxidant. This increase in antioxidant capacity is believed to confer neuroprotective effects in models of Huntington's disease, as oxidative stress is a key contributor to neurodegeneration (Fox et al., 2004).
Antibacterial and Antioxidative Properties in Nanohybrids
Innovative applications of cystamine include its conjugation with graphene oxide (GO), forming a nanohybrid with low cytotoxicity but high antibacterial activity. This nanohybrid demonstrates strong reactive oxygen species effects and holds potential for treating dermatological disorders due to its antibacterial and antioxidative properties (Nanda et al., 2015).
Cardioprotective Effects
Cystamine has shown protective effects against lupus-associated cardiac hypertrophy. It attenuates left ventricular hypertrophy and suppresses hypertrophic mediators, highlighting its potential use in mitigating lupus-associated cardiac damages (Tzang et al., 2013).
特性
分子式 |
C4H13BrN2S2 |
|---|---|
分子量 |
233.2 g/mol |
IUPAC名 |
2-(2-aminoethyldisulfanyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C4H12N2S2.BrH/c5-1-3-7-8-4-2-6;/h1-6H2;1H |
InChIキー |
LGUNFLLJLFIEHC-UHFFFAOYSA-N |
正規SMILES |
C(CSSCCN)N.Br |
同義語 |
2,2' Dithiobisethanamine 2,2'-Dithiobisethanamine Calcium Salt, Cystamine Cystamine Cystamine Calcium Salt Cystamine Diacetate Cystamine Dihydrobromide Cystamine Dihydrochloride Cystamine Hydrobromide Cystamine Hydrochloride Cystamine Sulfate Cystamine Sulfate (1:1) Cysteinamine Disulfide Cystinamin Cystineamine Decarboxycystine Diacetate, Cystamine Diaminodiethyldisulfide Dihydrobromide, Cystamine Dihydrochloride, Cystamine Disulfide, Cysteinamine Hydrobromide, Cystamine Hydrochloride, Cystamine Sulfate, Cystamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



